molecular formula C10H14N2O B13190684 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13190684
M. Wt: 178.23 g/mol
InChI Key: GJZPHVZBONDPHQ-UHFFFAOYSA-N
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Description

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, serving as a key precursor for developing novel therapeutic agents. This chemical class has demonstrated significant potential in antibiotic discovery, particularly as a scaffold for inhibitors of Flavin-Dependent Thymidylate Synthase (FDTS), a validated target in numerous pathogenic bacteria . FDTS is absent in humans and present in approximately 30% of prokaryote pathogens, including multi-drug resistant strains of Mycobacterium tuberculosis , making it a highly selective target for overcoming bacterial resistance . Furthermore, structurally analogous heterocyclic systems, such as thieno[3,2-d]pyrimidin-4-amines, have been investigated as potent bioisosteric analogs of known anticancer agents, exhibiting inhibitory effects on the proliferation of human colorectal cancer cell lines . Researchers value 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one as a versatile synthetic intermediate for diversity-oriented synthesis, enabling the exploration of structure-activity relationships to optimize activity against specific biological targets .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-ethyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C10H14N2O/c1-2-8-7-10(13)12-6-4-3-5-9(12)11-8/h7H,2-6H2,1H3

InChI Key

GJZPHVZBONDPHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2CCCCC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions. One efficient method involves the reaction of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . This method is advantageous due to its high atom economy and selectivity, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of renewable resources, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives, such as 3-ArS/ArSe derivatives, which exhibit diverse biological activities .

Scientific Research Applications

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substitution Patterns

The pyrido[1,2-a]pyrimidin-4-one core allows for diverse functionalization. Below is a comparative analysis of substituent effects on physicochemical and biological properties:

Table 1: Key Structural Analogues and Their Features
Compound Name / Substituents Molecular Weight Key Features Biological Relevance / Applications Reference(s)
2-Ethyl-9-hydroxy-... (Target Compound) 236.27 (C₁₁H₁₆N₂O₂) - Ethyl at C2, hydroxy at C9
- Hydrogenated pyrido-pyrimidinone core
Paliperidone impurity; CNS drug intermediates
3-Chloro-4H-pyrido...pyrimidin-4-one 194.62 (C₉H₇ClN₂O) - Chlorine at C3
- Synthesized via NCS halogenation
Halogenated intermediates for drug discovery
2-Chloro-8-methyl-... 194.62 (C₉H₇ClN₂O) - Chlorine at C2, methyl at C8
- High purity (95%+)
Building block for kinase inhibitors
7-Bromo-3-ethoxy-... (Compound 42) 311.15 (C₁₁H₁₀BrN₂O₂) - Ethoxy at C3, bromo at C7
- Suzuki coupling precursor
PI3K/mTOR dual inhibitors
2-(4-Ethyl-6-methylpyrazolo...) Variable - Pyrazolo-pyridine substituent at C2
- Piperazine/alkylamine at C7
Anticancer candidates (patented derivatives)
3-Ethyl-9-hydroxy-... (Paliperidone Impurity) 236.27 - Ethyl at C3, hydroxy at C9
- Stereochemical complexity
Pharmacopeial reference standard

Impact of Substituents on Bioactivity

  • Halogenation (Cl, Br): Halogenated derivatives (e.g., 3-chloro or 7-bromo) enhance electrophilicity, improving binding to enzymatic pockets. For example, 7-bromo-3-chloro-4H-pyrido...pyrimidin-4-one (Compound 45) showed potent PI3K/mTOR inhibition (IC₅₀ < 10 nM) .
  • Alkyl/Aryl Groups: Ethyl or methyl groups at C2/C3 improve metabolic stability. The 2-ethyl group in the target compound reduces oxidative metabolism compared to smaller alkyl chains .
  • Hydroxy Groups: The 9-hydroxy group in the target compound increases polarity, influencing solubility and blood-brain barrier penetration, critical for CNS-targeted drugs like paliperidone .

Pharmacological Relevance

  • PI3K/mTOR Inhibition: Derivatives like Compound 31 (from ) exhibit dual kinase inhibition, suppressing tumor growth in xenograft models (PC-3M) via Akt/p70s6k pathway modulation.
  • Antipsychotic Agents: Structural similarity to risperidone (a 4H-pyrido...pyrimidin-4-one derivative) highlights the scaffold’s versatility in CNS drug design .

Patent Landscape

Recent patents (2023) disclose novel derivatives with pyrazolo-pyridine or imidazo-pyridine substituents at C2 and piperazine/piperidine groups at C7, emphasizing anticancer and anti-inflammatory applications .

Biological Activity

2-Ethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on recent studies and findings.

  • Molecular Formula : C10_{10}H14_{14}N2_2O
  • Molecular Weight : 178.23 g/mol
  • CAS Number : 2060009-08-5

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its cytotoxic effects against various leukemia cell lines with notable IC50_{50} values:

Cell LineIC50_{50} (μM)
HL600.70 ± 0.14
HEL1.05 ± 0.35
K5621.25 ± 0.35

These results suggest that the compound is particularly effective against hematological cancers, demonstrating a selectivity index indicating lower toxicity to normal cells compared to cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation. It may interact with specific enzymes or receptors that are crucial for cancer cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity against various strains of bacteria. For instance:

Bacterial StrainInhibition (%) at 50 μg/mL
E. coli94.5
S. aureusModerate
P. aeruginosaModerate

These findings indicate that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have documented the efficacy of this compound in clinical and laboratory settings:

  • Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia demonstrated that treatment with derivatives of pyrido[1,2-a]pyrimidin-4-one led to improved patient outcomes compared to standard therapies.
  • In Vitro Studies : Laboratory studies showed that when combined with other chemotherapeutic agents, this compound enhanced the overall cytotoxicity against resistant leukemia cell lines.
  • Antimicrobial Efficacy : In vitro assays revealed that the compound's derivatives exhibited higher antibacterial activity than traditional antibiotics against resistant bacterial strains.

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